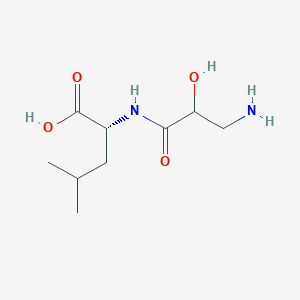
N-(3-Amino-2-hydroxypropanoyl)-D-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-2-hydroxypropanoyl)-D-leucine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hydroxy group, and a leucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxypropanoyl)-D-leucine typically involves the reaction of D-leucine with 3-amino-2-hydroxypropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include protecting groups for the amino and hydroxy groups to prevent side reactions. The reaction conditions often involve the use of solvents such as dimethylformamide or dichloromethane, and catalysts like dicyclohexylcarbodiimide to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-hydroxypropanoyl)-D-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(3-oxo-2-hydroxypropanoyl)-D-leucine.
Reduction: Formation of N-(3-amino-2-hydroxypropyl)-D-leucine.
Substitution: Formation of N-(3-substituted-2-hydroxypropanoyl)-D-leucine derivatives.
Scientific Research Applications
N-(3-Amino-2-hydroxypropanoyl)-D-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-hydroxypropanoyl)-D-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its effects are mediated through the binding to active sites of enzymes, altering their activity and function.
Comparison with Similar Compounds
N-(3-Amino-2-hydroxypropanoyl)-D-leucine can be compared with other amino acid derivatives, such as:
N-(3-Amino-2-hydroxypropanoyl)-L-leucine: Similar structure but different stereochemistry, leading to different biological activities.
N-(3-Amino-2-hydroxypropanoyl)-L-phenylalanine: Contains a phenylalanine moiety instead of leucine, resulting in different chemical properties and applications.
N-(3-Amino-2-hydroxypropanoyl)-L-arginine: Contains an arginine moiety, which imparts different reactivity and biological functions.
This compound is unique due to its specific stereochemistry and the presence of the leucine moiety, which influences its reactivity and interactions with biological molecules.
Properties
CAS No. |
62023-56-7 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2R)-2-[(3-amino-2-hydroxypropanoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)3-6(9(14)15)11-8(13)7(12)4-10/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7?/m1/s1 |
InChI Key |
BIYDZHKIVFQYDX-ULUSZKPHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C(CN)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















